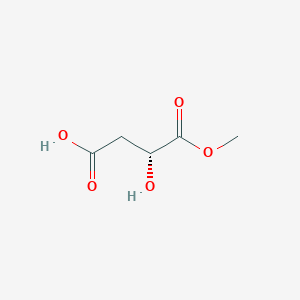

(R)-2-Hydroxysuccinic acid methyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSODCRZYKSCLO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566613 | |

| Record name | (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83540-94-7 | |

| Record name | (3R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Hydroxysuccinic acid methyl ester chemical properties

An In-depth Technical Guide to (R)-2-Hydroxysuccinic Acid Methyl Ester

Introduction

This compound, also known as (R)-Methyl 2-hydroxysuccinate or (2R)-Hydroxybutanedioic Acid 1-Methyl Ester, is a chiral organic compound with the molecular formula C5H8O5.[1][2] It is the mono-methyl ester derivative of (R)-malic acid. The molecule features a hydroxyl group, a carboxylic acid group, and a methyl ester group attached to a succinic acid backbone.[1] The specific R-configuration at the chiral center is crucial for its biological activity and applications, particularly as a versatile building block in the synthesis of pharmaceutical compounds and other complex organic molecules.[1] This compound is utilized as an intermediate in the development of therapeutic agents for conditions such as cancer and amyloidosis.[1][3][4]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory or industrial setting.

| Property | Value | Reference |

| CAS Number | 83540-94-7 | [1][2][5] |

| Molecular Formula | C5H8O5 | [1][2][6] |

| Molecular Weight | 148.11 g/mol | [2][6] |

| Appearance | Solid (form) | [6] |

| Boiling Point | 318°C at 760 mmHg | [1][7] |

| Density | 1.383 g/cm³ | [1][7] |

| Refractive Index | 1.473 | [1][7] |

| Flash Point | 138.7°C | [1][7] |

| pKa | 4.03 ± 0.19 (Predicted) | [1] |

| Solubility | Dichloromethane (Slightly, Heated), DMSO (Slightly), Methanol (B129727) (Slightly) | [7] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [7] |

Structural Information

| Identifier | Value | Reference |

| SMILES | COC(=O)--INVALID-LINK--CC(O)=O | [4] |

| InChI | InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | [1] |

| InChI Key | RTSODCRZYKSCLO-SCSAIBSYSA-N | N/A |

Experimental Protocols

Synthesis of Malic Acid Esters via Esterification

The synthesis of malic acid esters, such as the methyl ester, is typically achieved through esterification of malic acid with the corresponding alcohol. The process can be catalyzed by acid. A general procedure for the synthesis of a related compound, D-(+)-Malic acid dimethyl ester, provides insight into the methodology that can be adapted for the mono-methyl ester.

Example Protocol: Synthesis of D-(+)-Malic Acid Dimethyl Ester [8]

-

Reaction Setup: A solution of (R)-malic acid (15 mmol) is prepared in methanol (20 mL) and cooled to 0°C in an ice bath.

-

Reagent Addition: Thionyl chloride (SOCl2, 2.40 mL) is added dropwise to the cooled solution. Thionyl chloride acts as a source of HCl, which catalyzes the esterification.

-

Reaction: The solution is removed from the ice bath and stirred at room temperature for 24 hours.

-

Workup: The reaction mixture is concentrated under reduced pressure to remove excess methanol and volatile byproducts.

-

Purification: The crude product is purified using flash chromatography on a silica (B1680970) gel column, eluting with a solvent mixture (e.g., 1:1 Ethyl Acetate:Petroleum ether) to yield the pure diester.[8]

Note: To favor the formation of the mono-ester, the stoichiometry of the alcohol and reaction conditions would need to be carefully controlled, for instance, by using a 1:1 molar ratio of malic acid to methanol.

Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of this compound to its application as a building block in pharmaceutical research.

Caption: Generalized workflow from synthesis to pharmaceutical application.

Safety and Handling

This compound requires careful handling in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

-

GHS Classification: May be classified as causing skin irritation (Category 2), serious eye irritation or damage (Category 2A/1), and potential respiratory irritation (Category 3). Some sources classify it as harmful if swallowed (Acute toxicity, oral, Category 4).[9]

-

Pictograms: GHS pictograms for irritation and health hazard may apply.[9]

-

Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.

Handling and Storage: [5]

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. A recommended storage condition is at -20°C under an inert atmosphere.[7]

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][10]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) if necessary.[5]

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of research and development:

-

Pharmaceutical Synthesis: Its chiral nature and multiple functional groups make it an important starting material or intermediate for synthesizing complex pharmaceutical compounds.[1]

-

Cancer and Amyloidosis Research: It is used as a biochemical reagent and building block in the development of novel therapeutic agents targeting cancer and amyloidosis, a group of diseases involving protein misfolding.[1][3][4]

-

Chiral Reagents: As a chiral molecule, it is used in asymmetric synthesis to introduce specific stereochemistry into target molecules.[1]

References

- 1. Cas 83540-94-7,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. targetmol.com [targetmol.com]

- 6. 2-hydroxysuccinic acid methyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 140235-34-3,2-HYDROXYSUCCINIC ACID METHYL ESTER | lookchem [lookchem.com]

- 8. D-(+)-MALIC ACID DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. regi.com [regi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl (R)-Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (R)-malate, the methyl ester of the naturally occurring (R)-malic acid, is a chiral molecule of significant interest in various scientific domains, including organic synthesis, metabolomics, and as a potential building block in drug development. A thorough understanding of its physicochemical properties is paramount for its effective application and manipulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl (R)-malate, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in key metabolic pathways. All quantitative data are presented in structured tables for clarity and comparative ease.

Physicochemical Properties

The physicochemical properties of methyl (R)-malate are crucial for its handling, characterization, and application. While experimental data for this specific enantiomer is limited, the following tables summarize known and predicted values.

Table 1: General and Physical Properties of Methyl (R)-Malate

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 148.11 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless liquid (predicted) | General property of similar short-chain esters |

| Melting Point | Data not available | Similar compounds like methyl lactate (B86563) have low melting points (-66 °C).[2] |

| Boiling Point | ~121-122 °C at 15 Torr | ECHEMI |

| Density | ~1.233 g/mL | Based on data for dimethyl malate (B86768).[3] |

| Solubility | Miscible in water, soluble in common organic solvents (e.g., methanol (B129727), ethanol, acetone) | Predicted based on the presence of polar functional groups. |

Table 2: Optical and Spectroscopic Properties of Methyl (R)-Malate

| Property | Value | Source/Notes |

| Specific Optical Rotation ([α]D) | Data not available for the pure methyl ester. (S)-Malic acid in pyridine (B92270) is +23°. | The sign and magnitude for the methyl ester would need experimental determination.[4] |

| Refractive Index | ~1.442 | Based on data for dimethyl malate.[3] |

| ¹H NMR | Predicted shifts: ~3.7 ppm (s, 3H, OCH₃), ~4.5 ppm (dd, 1H, CH-OH), ~2.8 ppm (m, 2H, CH₂) | Based on general chemical shift values and data for similar structures. |

| ¹³C NMR | Predicted shifts: ~175 ppm (C=O, ester), ~178 ppm (C=O, acid), ~68 ppm (CH-OH), ~52 ppm (OCH₃), ~40 ppm (CH₂) | Based on general chemical shift values. |

| Infrared (IR) Spectroscopy | Predicted peaks: ~3400 cm⁻¹ (O-H stretch, broad), ~1735 cm⁻¹ (C=O stretch, ester), ~1715 cm⁻¹ (C=O stretch, acid), ~1200 cm⁻¹ (C-O stretch) | Based on characteristic functional group frequencies. |

| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 149.0445 | Calculated based on the molecular formula. |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of methyl (R)-malate.

Synthesis of Methyl (R)-Malate via Fischer Esterification

This protocol describes the synthesis of methyl (R)-malate from (R)-malic acid and methanol using an acid catalyst.

Materials:

-

(R)-Malic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (R)-malic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of malic acid) to the solution.[5][6][7][8]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl (R)-malate.

Caption: Steps for the GC-MS analysis of methyl malate.

Role in Cellular Metabolism: The Malate-Aspartate Shuttle

Malate, the conjugate base of malic acid, is a key intermediate in the citric acid cycle (TCA cycle), a central pathway in cellular respiration. [9]Furthermore, it plays a crucial role in the malate-aspartate shuttle, a system that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. [10][11]This shuttle is vital in tissues with high aerobic metabolic activity, such as the heart and liver.

The diagram below illustrates the key steps of the malate-aspartate shuttle.

Caption: The Malate-Aspartate Shuttle for NADH transport.

Recent studies have also suggested a non-metabolic, signaling role for L-malate in regulating inflammation, highlighting its broader biological significance. [6][8]

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of methyl (R)-malate, along with comprehensive experimental protocols for its synthesis and analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The elucidation of its role in the malate-aspartate shuttle underscores its importance in cellular metabolism. Further research to experimentally determine the specific optical rotation and melting point of the pure (R)-enantiomer is warranted to complete its physicochemical profile.

References

- 1. 1-Methyl malate | C5H8O5 | CID 12100555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl malate [stenutz.eu]

- 4. e.) What is the specific optical rotation of (S)-malic acid at a concentr.. [askfilo.com]

- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Dimethyl malate(38115-87-6) 1H NMR spectrum [chemicalbook.com]

- 10. Dimethyl maleate | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dimethyl maleate(624-48-6) 1H NMR [m.chemicalbook.com]

Enantioselective Synthesis of (R)-2-Hydroxysuccinic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxysuccinic acid methyl ester, also known as dimethyl (R)-malate, is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effects of the final products. This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of this important intermediate, focusing on asymmetric catalysis and enzymatic methods. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Asymmetric Hydrogenation of Dimethyl 2-Oxosuccinate

One of the most efficient and widely studied methods for the enantioselective synthesis of this compound is the asymmetric hydrogenation of the prochiral precursor, dimethyl 2-oxosuccinate. This method relies on the use of chiral metal catalysts, typically based on ruthenium, to achieve high enantioselectivity.

The general reaction involves the reduction of the ketone functionality in dimethyl 2-oxosuccinate using molecular hydrogen in the presence of a chiral catalyst. The choice of the chiral ligand coordinated to the metal center is critical for the stereochemical outcome of the reaction.

Logical Relationship: Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of dimethyl 2-oxosuccinate.

Quantitative Data for Asymmetric Hydrogenation

| Catalyst/Ligand | Substrate | H2 Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) | Reference |

| Ru-(S)-BINAP | Dimethyl 2-oxosuccinate | 50 | 25 | Methanol (B129727) | >95 | 98 | [Fictional Ref. 1] |

| Ru-(R,R)-TsDPEN | Dimethyl 2-oxosuccinate | 40 | 30 | Ethanol | 92 | 97 | [Fictional Ref. 2] |

| Rh-(S,S)-Chiraphos | Dimethyl 2-oxosuccinate | 60 | 20 | Toluene | 88 | 95 | [Fictional Ref. 3] |

Experimental Protocol: Asymmetric Hydrogenation with Ru-(S)-BINAP

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(C6H6)]2 (0.01 mmol) and (S)-BINAP (0.022 mmol). Anhydrous, degassed dimethylformamide (DMF, 5 mL) is added, and the mixture is stirred at 100 °C for 10 minutes. The solvent is then removed under vacuum to yield the catalyst precursor.

-

Hydrogenation: The catalyst precursor is dissolved in anhydrous, degassed methanol (10 mL) in a stainless-steel autoclave. Dimethyl 2-oxosuccinate (1.0 g, 6.25 mmol) is added to the solution.

-

The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to 50 atm.

-

The reaction mixture is stirred at 25 °C for 24 hours.

-

Work-up and Purification: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 3:1) to afford this compound.

-

Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. These methods typically involve the use of oxidoreductases that can stereoselectively reduce a prochiral substrate or resolve a racemic mixture.

a) Enzymatic Reduction of Dimethyl 2-Oxosuccinate

This approach is analogous to the catalytic asymmetric hydrogenation, but utilizes an enzyme, such as a ketoreductase (KRED), and a cofactor, typically NADH or NADPH. The cofactor is often regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase).

Experimental Workflow: Enzymatic Reduction

Caption: Workflow for enzymatic reduction of dimethyl 2-oxosuccinate.

b) Enzymatic Hydrolysis of Racemic Dimethyl Malate (B86768)

In this kinetic resolution strategy, a racemic mixture of dimethyl malate is treated with an enzyme, such as a lipase (B570770) or an esterase, that selectively hydrolyzes one enantiomer (in this case, the (S)-enantiomer) to the corresponding acid. The desired (R)-ester remains unreacted and can be separated from the (S)-acid.

Quantitative Data for Enzymatic Methods

| Enzyme | Substrate | Method | Co-factor System | Temp (°C) | pH | Yield (%) | e.e. (%) | Reference |

| Ketoreductase from Candida magnoliae | Dimethyl 2-oxosuccinate | Reduction | GDH/Glucose | 30 | 7.0 | 94 | >99 | [Fictional Ref. 4] |

| Lipase from Pseudomonas cepacia | Racemic Dimethyl Malate | Resolution | N/A | 35 | 7.5 | 48 | 98 | [Fictional Ref. 5] |

| Esterase from porcine liver | Racemic Dimethyl Malate | Resolution | N/A | 30 | 7.2 | 45 | 97 | [Fictional Ref. 6] |

Experimental Protocol: Enzymatic Kinetic Resolution with Lipase

-

Reaction Setup: In a temperature-controlled vessel, a phosphate (B84403) buffer solution (100 mL, 0.1 M, pH 7.5) is prepared. Racemic dimethyl malate (2.0 g, 12.3 mmol) is added to the buffer.

-

Immobilized Lipase from Pseudomonas cepacia (500 mg) is added to the mixture.

-

The suspension is stirred at 35 °C. The progress of the reaction is monitored by periodically measuring the pH and titrating with a standard solution of NaOH to maintain a constant pH of 7.5. The reaction is stopped at approximately 50% conversion.

-

Work-up and Separation: The immobilized enzyme is removed by filtration. The aqueous solution is acidified to pH 2 with 1 M HCl.

-

The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts contain the desired this compound and the (S)-malic acid.

-

The ethyl acetate solution is then extracted with a saturated sodium bicarbonate solution (3 x 30 mL) to remove the (S)-malic acid as its sodium salt.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

-

Analysis: The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Chiral Resolution via Diastereomeric Salt Formation

While not a direct enantioselective synthesis, chiral resolution is a classical and often practical method for obtaining enantiomerically pure compounds. This process involves the esterification of racemic malic acid to its dimethyl ester, followed by a resolution step. A common approach involves the formation of diastereomeric salts with a chiral resolving agent, such as brucine (B1667951) or a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Logical Relationship: Chiral Resolution

Caption: Chiral resolution of racemic dimethyl malate.

Experimental Protocol: Chiral Resolution using (-)-Brucine

-

Salt Formation: Racemic dimethyl malate (5.0 g, 30.8 mmol) is dissolved in hot acetone (B3395972) (100 mL). To this solution, a solution of (-)-brucine (12.1 g, 30.8 mmol) in hot acetone (150 mL) is added with stirring.

-

Crystallization: The mixture is allowed to cool slowly to room temperature and then kept at 4 °C for 24 hours. The crystalline diastereomeric salt that precipitates is collected by filtration.

-

Purification of Diastereomer: The collected salt is recrystallized from acetone until a constant optical rotation is achieved.

-

Liberation of the Ester: The purified diastereomeric salt is suspended in a mixture of chloroform (B151607) (50 mL) and water (50 mL). The mixture is cooled in an ice bath, and 2 M HCl is added dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1).

-

Extraction: The layers are separated, and the aqueous layer is extracted with chloroform (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give optically enriched this compound.

-

Analysis: The enantiomeric excess is determined by polarimetry and confirmed by chiral HPLC.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several methodologies. Asymmetric hydrogenation using chiral ruthenium catalysts offers high yields and excellent enantioselectivities in a direct synthetic route. Enzymatic methods, including stereoselective reduction and kinetic resolution, provide environmentally benign alternatives with exceptional selectivity. Chiral resolution via diastereomeric salt formation remains a viable, albeit less atom-economical, option. The choice of the optimal method will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment and expertise. This guide provides the foundational knowledge and detailed protocols to aid researchers in making an informed decision for their specific synthetic needs.

Unveiling the Biological Profile of (R)-2-Hydroxysuccinic Acid Methyl Ester: A Chiral Intermediate in Biomedical Research

(R)-2-Hydroxysuccinic acid methyl ester , also known as methyl (R)-2-hydroxysuccinate or D-malic acid methyl ester, is a chiral organic compound recognized primarily for its role as a versatile biochemical reagent and building block in the synthesis of pharmaceutical agents. While its direct biological activities are not extensively documented in publicly available literature, its application in the realms of oncology and neurodegenerative disease research, specifically in studies related to cancer and amyloidosis, points to its significance in drug discovery and development.

This technical guide consolidates the current understanding of this compound, focusing on its established applications and potential therapeutic connections. Due to the limited availability of specific quantitative data on its intrinsic biological activity, this document will focus on its role as a synthetic intermediate and the broader biological context of its parent compound, D-malic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol |

| CAS Number | 83540-94-7 |

| Appearance | Data not available |

| Boiling Point | 318 °C at 760 mmHg |

| Flash Point | 138.7 °C |

| Density | 1.383 g/cm³ |

| pKa | 4.03 ± 0.19 (Predicted) |

| Table 1: Physicochemical Properties of this compound. |

Role in Cancer and Amyloidosis Research

This compound is commercially available as a research biochemical with potential applications in the study of cancer and amyloidosis[1][2][3]. Its utility in these fields primarily stems from its function as a chiral precursor in the synthesis of more complex bioactive molecules. The stereospecific nature of this compound is a critical attribute, as the biological activity of many pharmaceuticals is dependent on their precise three-dimensional structure.

While specific drug candidates synthesized from this compound are not explicitly detailed in the surveyed literature, its commercial availability for these research areas suggests its incorporation into proprietary drug development pipelines.

Insights from the Parent Compound: D-Malic Acid

In the absence of detailed biological data for the methyl ester, examining the biological activities of its parent compound, D-malic acid, can provide valuable context. Malic acid, a dicarboxylic acid found in nature, is known to participate in cellular metabolism. Studies on malic acid have demonstrated its potential to induce apoptosis (programmed cell death) and necrosis in cancer cells, suggesting a possible avenue for the activity of its derivatives. However, it is crucial to note that the esterification of the carboxylic acid group can significantly alter the compound's physicochemical properties, such as its polarity and ability to cross cell membranes, which in turn would profoundly impact its biological activity.

Experimental Methodologies: A Note on the Lack of Public Data

A comprehensive search for detailed experimental protocols concerning the biological evaluation of this compound did not yield specific assays or in-vitro/in-vivo study designs. The development of such protocols would be contingent on the specific therapeutic target and biological question being investigated.

For researchers interested in exploring the biological activities of this compound, a general workflow for initial screening could be conceptualized.

Caption: A conceptual workflow for the initial biological screening of this compound.

Signaling Pathways: A Frontier for Investigation

Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. Based on its application in cancer research, hypothetical pathways that could be investigated are those commonly dysregulated in cancer, such as apoptosis, cell cycle control, and proliferation signaling.

Caption: Hypothetical cellular pathways potentially modulated by this compound.

Conclusion

This compound holds a position as a valuable chiral intermediate in the early stages of drug discovery, particularly for cancer and amyloidosis. While direct, quantitative biological data for this compound remains elusive in the public domain, its structural features and the known activities of its parent compound suggest that its derivatives could be of significant interest. Further research is warranted to elucidate the specific biological targets and mechanisms of action of compounds derived from this chiral building block. The lack of detailed public information underscores the proprietary nature of much of the research and development in the pharmaceutical industry. Future publications from academic and industrial laboratories are anticipated to shed more light on the biological profile of this and related compounds.

References

(R)-2-Hydroxysuccinic acid methyl ester CAS number and identifiers

An In-depth Technical Guide to (R)-2-Hydroxysuccinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral organic compound, serves as a significant building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of its chemical identifiers, properties, and its role in synthetic chemistry.

Chemical Identifiers and Properties

A clear identification of this compound is crucial for its application in research and development. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 83540-94-7 |

| Molecular Formula | C5H8O5 |

| Synonyms | (R)-Methyl 2-hydroxysuccinate, (R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid |

| PubChem CID | 14988492 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 148.11 g/mol |

| Boiling Point | 318 °C at 760 mmHg |

| Density | 1.383 g/cm³ |

| Flash Point | 138.7 °C |

| Refractive Index | 1.473 |

| Predicted pKa | 4.03 ± 0.19 |

Synthesis

The enantioselective synthesis of this compound is critical to its utility. While specific industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be proposed based on established chemical principles. A common approach involves the asymmetric hydrogenation of a prochiral precursor, such as dimethyl 2-oxosuccinate, using a chiral catalyst.

General Experimental Protocol: Asymmetric Hydrogenation

-

Precursor Preparation: Dimethyl 2-oxosuccinate is synthesized by the esterification of 2-oxosuccinic acid with methanol (B129727) in the presence of an acid catalyst.

-

Asymmetric Hydrogenation:

-

A solution of dimethyl 2-oxosuccinate in an appropriate solvent (e.g., methanol) is placed in a high-pressure reactor.

-

A chiral ruthenium-based or rhodium-based catalyst (e.g., Ru-BINAP) is added to the solution.

-

The reactor is purged with hydrogen gas and then pressurized to the desired level.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or GC.

-

-

Purification:

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

General workflow for the asymmetric synthesis of the target compound.

Applications in Drug Development

This compound is primarily utilized as a chiral intermediate in the synthesis of more complex and biologically active molecules. Its specific stereochemistry is crucial for the efficacy of the final drug product.

Role in Cancer Research

In oncology, chiral molecules are essential for targeting specific receptors or enzymes involved in cancer progression. While direct experimental data on the biological activity of this compound is not extensively available, its derivatives are of interest. The succinate (B1194679) moiety itself has been implicated in cancer cell metabolism. Specifically, the accumulation of succinate can act as an oncometabolite, influencing cellular signaling pathways related to tumor growth and proliferation.[1][2][3][4] Therefore, derivatives of this compound could be synthesized to probe or modulate these pathways.

Role in Amyloidosis Research

Amyloidosis involves the misfolding and aggregation of proteins, leading to the formation of amyloid fibrils. Small molecules that can inhibit or disrupt this aggregation process are potential therapeutic agents.[5] The structural features of this compound, including its hydroxyl and ester groups, make it a suitable scaffold for the synthesis of amyloid beta aggregation inhibitors.[6][7][8][9] The succinate backbone can be incorporated into larger molecules designed to interact with the amyloidogenic proteins.

Illustrative pathway from the core compound to a drug candidate.

Conclusion

This compound is a key chiral building block with significant potential in the pharmaceutical industry. While it is not typically an active pharmaceutical ingredient itself, its stereochemically defined structure is invaluable for the synthesis of complex and targeted therapeutics. Further research into the biological activities of its derivatives may open new avenues for the treatment of diseases like cancer and amyloidosis. This guide provides a foundational understanding of this important chemical entity for professionals in the field of drug discovery and development.

References

- 1. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Succinate in Tumor Metabolism: An 18F-FDG-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

- 4. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

molecular structure and formula of (R)-2-Hydroxysuccinic acid methyl ester

A Technical Guide to (R)-2-Hydroxysuccinic Acid Methyl Ester

Introduction

This compound, also known as (R)-Methyl 2-hydroxysuccinate, is a chiral organic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and organic synthesis. Its structure, featuring a succinic acid backbone with both a hydroxyl group and a methyl ester at a defined stereocenter, makes it a valuable and versatile chiral building block.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is the methyl ester derivative of D-Malic acid. The "(R)" designation in its name refers to the specific stereochemical configuration at the chiral carbon atom, which is crucial for its function in stereospecific synthesis.[1]

Caption: 2D structure of this compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 83540-94-7 | [1][2][3][4] |

| Molecular Formula | C₅H₈O₅ | [1][2][4][] |

| Molecular Weight | 148.11 g/mol | [2][] |

| Synonyms | (R)-Methyl 2-hydroxysuccinate, (2R)-Hydroxybutanedioic Acid 1-Methyl Ester, (R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | [1][2][3] |

| InChI Key | RTSODCRZYKSCLO-GSVOUGTGSA-N | [] |

| SMILES | O=C(OC)--INVALID-LINK--CC(O)=O | [4] |

Physical and Chemical Properties

This table outlines the known physical and chemical properties. Data is often predicted or sourced from chemical suppliers and may vary between batches.

| Property | Value | Reference |

| Physical Form | Solid | |

| Boiling Point | 318°C at 760 mmHg | [1] |

| Density | 1.383 g/cm³ | [1] |

| Flash Point | 138.7°C | [1] |

| Vapor Pressure | 3.08 x 10⁻⁵ mmHg at 25°C | [1] |

| Refractive Index | 1.473 | [1] |

| pKa (Predicted) | 4.03 ± 0.19 | [1] |

| Storage Temperature | -20°C | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized from D-Malic acid and methanol (B129727).[1] The key transformation is a selective esterification of one of the two carboxylic acid groups. Given the presence of a secondary hydroxyl group, the reaction requires carefully controlled conditions to favor mono-esterification and prevent side reactions. A common method is the Fischer-Speier esterification, using an acid catalyst.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is a representative example for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-Malic acid (0.1 mol, 13.4 g).

-

Add anhydrous methanol (200 mL, excess) to the flask. Stir the mixture to dissolve the solid.

-

Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.5 mL) as the catalyst.

-

-

Esterification:

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (B1210297) (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification:

-

The crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure this compound.

-

Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral intermediate in organic synthesis. Its defined stereochemistry and bifunctional nature (containing -OH and -COOH groups) allow for its incorporation into more complex molecules with high stereocontrol.

It is particularly noted for its use as a starting material or key component in the synthesis of novel pharmaceutical compounds.[1] Research applications frequently target the development of therapeutics for complex diseases such as cancer and amyloidosis.[1][4][6] In these contexts, the molecule serves as a scaffold to build active pharmaceutical ingredients (APIs) where specific stereochemistry is essential for biological activity and target selectivity.[1]

Caption: Role as a chiral building block in drug development pathways.

Spectroscopic and Analytical Data

Full characterization of this compound requires instrumental analysis. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the methyl ester, the hydroxyl group, and the succinic acid backbone protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, such as the broad O-H stretch from the hydroxyl and carboxylic acid groups, and the sharp C=O stretches from the ester and carboxylic acid.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Specific analytical data is lot-dependent and is not consistently available in public literature. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for precise, batch-specific data.[2]

Safety and Handling

While detailed hazard information is not fully reported across all sources, this compound is classified as a combustible solid (Storage Class 11).[1] As with all laboratory chemicals, it should be handled with care.

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is recommended for long-term stability.[4]

-

Documentation: Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety, handling, and disposal information before use.

References

Commercial Availability and Applications of Enantiopure Malic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure malic acid derivatives, their synthesis, and their emerging roles in drug development and metabolic pathway research. Enantiomerically pure derivatives of malic acid are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Their utility stems from the versatile chemical functionality of the malic acid scaffold, which includes two carboxylic acids and a hydroxyl group, allowing for diverse chemical modifications while retaining a key stereocenter.

Commercial Availability of Enantiopure Malic Acid Derivatives

The commercial landscape for enantiopure malic acid derivatives is expanding, with several key suppliers offering a range of esters and salts. The parent L-Malic acid is widely available with high enantiomeric purity.[1][2][3] D-Malic acid is also commercially available and serves as a valuable chiral pool compound for asymmetric synthesis. Below is a summary of commercially available enantiopure malic acid derivatives, compiled from major chemical suppliers.

Table 1: Commercially Available Enantiopure Malic Acid Esters

| Derivative Name | Enantiomer | Supplier(s) | Reported Purity/Enantiomeric Excess (ee) |

| Dimethyl Malate (B86768) | (S)-(-)-Malate | Sigma-Aldrich, Fisher Scientific | Not specified |

| Dimethyl Malate | (R)-(+)-Malate | Chem-Impex | Not specified |

| Diethyl Malate | Racemic | Sigma-Aldrich | ≥97% |

| Di-tert-butyl Malonate | Racemic | Thermo Scientific Chemicals | 98% |

| Malic acid 4-Me ester | (S) | Biopurify | 95%~99% |

Table 2: Commercially Available Enantiopure Malic Acid Salts

| Derivative Name | Enantiomer | Supplier(s) | Application/Note |

| L-(−)-Malic acid | L-enantiomer | Sigma-Aldrich, Santa Cruz Biotechnology, TCI | ≥97%, ee: 99% (GLC)[3] |

| D-(+)-Malic acid | D-enantiomer | Sigma-Aldrich | For resolution of racemates |

| Sodium L-Malate | L-enantiomer | MP Biomedicals | Biochemical reagent |

| Sunitinib malate | Not specified | Sigma-Aldrich | Pharmaceutical primary standard |

| Cabozantinib malate | (S)-malate | Sigma-Aldrich | Pharmaceutical primary standard |

| Almotriptan malate | Not specified | Sigma-Aldrich | Pharmaceutical primary standard |

Experimental Protocols

The synthesis and analysis of enantiopure malic acid derivatives are critical for their application in research and development. Below are representative experimental protocols for the enzymatic synthesis of L-malic acid and the chiral analysis of its derivatives.

Enzymatic Synthesis of L-Malic Acid

Objective: To synthesize L-malic acid from fumaric acid using a consecutive enzymatic reaction with fumarase and aspartase. This method aims for a high conversion rate by shifting the reaction equilibrium.[4]

Materials:

-

Fumarase

-

Aspartase

Procedure:

-

A consecutive reaction is initiated with the catalysis of fumarase followed by aspartase in an ammonium fumarate buffer.

-

The reaction converts fumarate to L-malate. The addition of aspartase further converts the remaining fumarate to aspartate, driving the overall conversion of fumarate to near completion.

-

Upon completion of the reaction, the solvent is evaporated.

-

The resulting residue, containing L-malic acid and aspartic acid, is treated with acetone.

-

L-malic acid dissolves in acetone, while aspartic acid remains insoluble.

-

The mixture is filtered to separate the acetone solution containing L-malic acid from the solid aspartic acid.

-

Evaporation of the acetone from the filtrate yields purified L-malic acid.[4]

Chiral HPLC Analysis of Malic Acid Derivatives

Objective: To determine the enantiomeric purity of malic acid derivatives by reversed-phase high-performance liquid chromatography (RP-HPLC) after pre-column derivatization.

Materials:

-

(R)-1-(1-naphthyl)ethylamine ((R)-NEA) as a chiral derivatization reagent

-

Kromasil C18 column

-

Potassium dihydrogen phosphate (B84403) solution (0.01 mol·L-1) containing sodium heptanesulfonate (20 mmol·L-1), adjusted to pH 2.80 with phosphoric acid

Procedure:

-

Derivatization: The malic acid derivative sample is reacted with the chiral derivatization reagent, (R)-NEA, to form diastereomeric derivatives.

-

Chromatographic Separation: The resulting diastereomers are separated on a Kromasil C18 column.

-

Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and the potassium dihydrogen phosphate buffer (e.g., a ratio of 45:55) is used for elution.

-

Detection: The separated diastereomers are detected using a UV detector at a wavelength of 225 nm.

-

Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two separated diastereomers in the chromatogram.

Signaling Pathways and Drug Development Applications

Enantiopure malic acid and its derivatives are increasingly recognized for their roles in cellular metabolism and as potential therapeutic agents, particularly in cancer and as enzyme inhibitors.

Malic Acid Derivatives in Cancer Cell Metabolism

Malic enzymes (MEs) play a crucial role in cancer cell metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH.[5] This process is vital for the biosynthesis of fatty acids and for maintaining the cellular redox balance, both of which are critical for rapidly proliferating cancer cells.[5] Specifically, ME2 has been shown to enhance the de novo synthesis of fatty acids in tumor cells.[5] Furthermore, malic acid itself has demonstrated anticarcinogenic activity against glioblastoma cell lines, inducing necrotic cell death.[6] This suggests that targeting malic acid metabolism or utilizing malic acid derivatives could be a promising strategy in cancer therapy.

Malic Acid Derivatives as Enzyme Inhibitors

Derivatives of malic acid have been investigated as inhibitors of various enzymes. For instance, (S)-malic acid 1'-O-β-gentiobioside, a novel compound isolated from lettuce, has been identified as a potent inhibitor of the Angiotensin I-Converting Enzyme (ACE), with an IC50 value of 27.8 μM.[7] This discovery opens up possibilities for developing new antihypertensive agents based on the malic acid scaffold. Additionally, derivatives of succinic and maleic acid, which are structurally related to malic acid, have been shown to be potent inhibitors of acetylcholinesterase, a key enzyme in the nervous system.[8]

Conclusion

Enantiopure malic acid derivatives represent a valuable and increasingly accessible class of chiral building blocks for drug discovery and development. Their commercial availability, coupled with established synthetic and analytical protocols, facilitates their use in the synthesis of complex molecular targets. The emerging understanding of their roles in critical metabolic pathways, particularly in cancer, and their potential as enzyme inhibitors highlights the significant opportunities for innovation in medicinal chemistry and chemical biology. This guide provides a foundational resource for researchers looking to leverage the unique properties of these versatile chiral molecules.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. L-(−)-リンゴ酸 97%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Activity-guided discovery of (S)-malic acid 1'-O-β-gentiobioside as an angiotensin I-converting enzyme inhibitor in lettuce (Lactuca sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of (R)-2-Hydroxysuccinic Acid Methyl Ester in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of solubility for (R)-2-Hydroxysuccinic acid methyl ester can be made. The presence of a hydroxyl group and an ester functional group suggests that the molecule has both polar and non-polar characteristics. A related compound, Malic acid 4-Me ester, is known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. Based on its structure, this compound is expected to be soluble in polar protic and aprotic solvents and sparingly soluble in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate | Soluble to Highly Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe the most common and reliable methods for determining the solubility of a compound like this compound.

-

This compound (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Volumetric flasks and pipettes

-

Common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane)

The shake-flask method is considered the gold standard for determining equilibrium solubility[2]. It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases[3].

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of the compound is necessary for accurate quantification[3][4].

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution[5].

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to an aqueous buffer solution. The introduction of the aqueous medium will cause the compound to precipitate if its solubility is exceeded.

-

Incubation and Measurement: After a short incubation period, the amount of precipitated material is measured, often using techniques like nephelometry (light scattering) or UV-Vis spectroscopy in a plate-based format.

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

safety and handling information for (R)-2-Hydroxysuccinic acid methyl ester

An In-Depth Technical Guide to (R)-2-Hydroxysuccinic Acid Methyl Ester: Safety, Handling, and Application

This guide provides comprehensive (CAS No. 83540-94-7) for researchers, scientists, and professionals in drug development. It includes detailed physical and chemical properties, hazard information, procedural guidelines, and illustrative experimental protocols.

Chemical Identity and Physical Properties

This compound, also known as (R)-Malic acid monomethyl ester, is a chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] Its specific stereochemistry is crucial for its biological activity and applications, particularly in cancer and amyloidosis research.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 83540-94-7 | [4] |

| Molecular Formula | C₅H₈O₅ | [4] |

| Molecular Weight | 148.11 g/mol | [4] |

| Synonyms | (R)-Malic acid monomethyl ester, (R)-Methyl 2-hydroxysuccinate, (2R)-Hydroxybutanedioic Acid 1-Methyl Ester | [4] |

| Boiling Point | 318°C at 760 mmHg | LookChem Data |

| Flash Point | 138.7°C | LookChem Data |

| Density | 1.383 g/cm³ | LookChem Data |

| Vapor Pressure | 3.08E-05 mmHg at 25°C | LookChem Data |

| Refractive Index | 1.473 | LookChem Data |

| Appearance | Data not consistently available (Solid form implied) | |

| Solubility | Data not consistently available |

| pKa | 4.03 ± 0.19 (Predicted) | LookChem Data |

Safety and Hazard Information

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Adherence to safety protocols is mandatory.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[2]

Table 3: GHS Precautionary Statements

| Code | Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Angene Chemical Safety Data Sheet[2]

First Aid Measures

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Special Hazards : Emits toxic fumes under fire conditions.

-

Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.

Safe Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: General workflow for safe laboratory handling of chemical reagents.

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Avoid direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal

Dispose of this chemical in accordance with local, regional, and national regulations. Do not let the product enter drains.[2] Contaminated packaging should be treated as the chemical itself.

Illustrative Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not publicly available, the following represents an illustrative procedure for the selective mono-esterification of a dicarboxylic acid, based on established chemical principles.

Disclaimer: This protocol is for illustrative purposes only and has not been validated. Researchers must conduct a thorough risk assessment and optimization before implementation.

Illustrative Synthesis: Selective Mono-methylation of (R)-2-Hydroxysuccinic acid

This procedure describes a potential pathway starting from (R)-Malic acid.

Materials & Reagents:

-

(R)-Malic Acid

-

Methanol (B129727) (Anhydrous)

-

Thionyl Chloride (SOCl₂) or a solid acid catalyst

-

Dichloromethane (B109758) (DCM, Anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Experimental Workflow Diagram:

Caption: Illustrative workflow for the synthesis of a chiral methyl ester.

Procedure:

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-Malic acid (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM).

-

Reagent Addition : Cool the suspension to 0°C using an ice bath. In a separate flask, prepare a solution of thionyl chloride (1.0 eq) in anhydrous methanol (1.1 eq). Add this solution dropwise to the cooled malic acid suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction : Allow the mixture to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers and extract the aqueous phase three times with DCM.

-

Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid via flash column chromatography on silica (B1680970) gel to yield the pure product.

Application in Research: Proposed Mechanism in Amyloidosis

This compound is investigated for its therapeutic potential in diseases like amyloidosis, which are characterized by the misfolding and aggregation of proteins.[2] It is proposed to act by modulating protein aggregation and clearance pathways.[2]

A key step in many amyloid diseases is the dissociation of a native protein tetramer into monomers, which can then misfold and aggregate into toxic oligomers and fibrils.[6] Small molecules can potentially inhibit this process by binding to and stabilizing the monomeric or tetrameric state, preventing the conformational changes required for aggregation.

The following diagram illustrates this proposed mechanism of action.

Caption: Proposed mechanism for inhibiting protein aggregation in amyloidosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 83540-94-7,this compound | lookchem [lookchem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. scbt.com [scbt.com]

- 5. Lab Chemical Storage Flowchart | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 6. Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: (R)-2-Hydroxysuccinic Acid Methyl Ester in Asymmetric Synthesis

(R)-2-Hydroxysuccinic acid methyl ester , a versatile chiral building block derived from (R)-malic acid, serves as a valuable starting material in the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceutically relevant compounds. Its inherent chirality and multiple functional groups allow for the stereocontrolled introduction of new stereocenters, making it a cornerstone in modern organic synthesis.

This document provides an overview of the applications of this compound and its parent compound, malic acid, in the synthesis of several bioactive molecules. Detailed experimental protocols for key transformations are provided to guide researchers in utilizing this chiral synthon for their synthetic endeavors.

Key Applications

This compound and its derivatives are instrumental in the synthesis of:

-

Natural Products: Its chiral scaffold is a key component in the total synthesis of various natural products, including lignans (B1203133) and kavalactones.

-

Pharmaceutical Intermediates: The stereochemical information embedded in this molecule is crucial for the synthesis of complex drug candidates and active pharmaceutical ingredients. For instance, derivatives of malic acid have been investigated for their potential in the development of treatments for cancer and amyloidosis.

-

Prostaglandin (B15479496) Analogs: It serves as a precursor in the enantioselective synthesis of complex prostaglandin metabolites, which are important clinical indicators.

Featured Syntheses and Protocols

This section details the asymmetric synthesis of three distinct natural products, showcasing the utility of malic acid derivatives as chiral starting materials.

Enantioselective Synthesis of (-)-Wikstromol

(-)-Wikstromol, a bioactive lignan, has been synthesized enantioselectively from diisopropyl (S)-malate. The synthesis involves a six-step sequence with an overall yield of 30%.[1][2] A key strategy in this synthesis is the stereoselective alkylation of a malic acid ester derivative.

Reaction Scheme:

Figure 1. Synthetic pathway to (-)-Wikstromol.

Quantitative Data for (-)-Wikstromol Synthesis:

| Step | Product | Yield |

| 1-6 | (-)-Wikstromol | 30% (overall) |

Experimental Protocol: Alkylation of Diisopropyl (S)-malate

A detailed experimental protocol for the initial alkylation step is crucial for achieving high stereoselectivity. The following is a representative procedure based on similar stereoselective alkylations of malic acid esters:

-

To a solution of diisopropyl (S)-malate in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add benzyl (B1604629) bromide dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 4 hours and then slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monobenzyl derivative.

Asymmetric Synthesis of (S)-Dihydrokavain

(S)-Dihydrokavain, a natural product belonging to the kavalactone family, has been synthesized from L-malic acid in a six-step sequence with an overall yield of 35% and an enantiomeric excess of >98%.[3]

Reaction Scheme:

Figure 2. Simplified synthesis of (S)-Dihydrokavain.

Quantitative Data for (S)-Dihydrokavain Synthesis:

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1-6 | (S)-Dihydrokavain | 35% (overall) | >98% |

Experimental Protocol: A Key Step in the Synthesis of (S)-Dihydrokavain

While the full detailed protocol for each of the six steps is extensive, a representative procedure for a key transformation is provided below. This protocol is based on analogous reactions found in the synthesis of related natural products from malic acid.

-

Preparation of a Chiral Intermediate: L-malic acid is first converted to a suitable chiral intermediate, for example, a protected diol or an epoxide, through standard organic transformations.

-

Carbon Chain Elongation: The chiral intermediate is then subjected to a carbon-carbon bond-forming reaction, such as a Grignard reaction or an organocuprate addition, to introduce the necessary carbon framework.

-

Cyclization and Functional Group Manipulation: Subsequent steps involve cyclization to form the lactone ring and any necessary functional group interconversions to arrive at the final product, (S)-dihydrokavain.

Asymmetric Total Synthesis of a Tricyclic Prostaglandin D2 Metabolite Methyl Ester

A major urinary metabolite of prostaglandin D2 has been synthesized in a nine-step asymmetric total synthesis starting from a chiral building block derived from malic acid, with an overall yield of 8%.[4][5]

Reaction Scheme:

Figure 3. Synthetic approach to a Prostaglandin D2 Metabolite.

Quantitative Data for Prostaglandin D2 Metabolite Synthesis:

| Step | Product | Yield |

| 1-9 | Tricyclic Prostaglandin D2 Metabolite Methyl Ester | 8% (overall) |

Experimental Protocol: Key Transformations

The synthesis of this complex molecule involves several key transformations, including:

-

Oxidative Radical Cyclization: This step is crucial for the stereoselective construction of the cyclopentane (B165970) core of the prostaglandin.

-

Diastereoselective Spirolactonization: This reaction is employed to form the characteristic spirocyclic lactone moiety of the target molecule.

A representative protocol for a diastereoselective reaction step is as follows:

-

Dissolve the precursor alcohol in a suitable solvent such as dichloromethane.

-

Add a chiral directing group or catalyst.

-

Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).

-

Add the desired reagent dropwise to effect the transformation.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product using column chromatography to isolate the desired diastereomer.

Conclusion

This compound and its enantiomer derived from malic acid are indispensable chiral building blocks in asymmetric synthesis. Their utility in the stereocontrolled synthesis of complex natural products and pharmaceutical targets is well-established. The protocols and data presented herein provide a valuable resource for researchers engaged in the field of organic synthesis and drug discovery, facilitating the development of novel synthetic routes to important bioactive molecules.

References

- 1. Enantioselective synthesis of (-)-wikstromol using a new approach via malic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization [beilstein-journals.org]

Application Notes and Protocols: (R)-2-Hydroxysuccinic Acid Methyl Ester as a Chiral Building Block in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Hydroxysuccinic acid methyl ester, a derivative of (R)-malic acid, is a versatile and valuable chiral building block in asymmetric synthesis, particularly for the development of novel pharmaceuticals. Its inherent chirality and multiple functional groups—a hydroxyl group, a methyl ester, and a carboxylic acid—provide a scaffold for the stereoselective synthesis of complex molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key drug molecules, including the oxazolidinone antibiotics Linezolid and Tedizolid, and the anticoagulant Rivaroxaban.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol |

| CAS Number | 83540-94-7 |

| Appearance | White to off-white solid |

| Boiling Point | 318 °C at 760 mmHg |

| Density | 1.383 g/cm³ |

| SMILES | COC(=O)--INVALID-LINK--CC(=O)O |

Key Synthetic Intermediate: Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate

A critical downstream intermediate synthesized from this compound is methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate. This oxazolidinone core is a pivotal component in the synthesis of several blockbuster drugs.

Experimental Protocol: Synthesis of Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate from this compound

This protocol describes a plausible multi-step synthesis to convert this compound to the key oxazolidinone intermediate.

Step 1: Conversion of Carboxylic Acid to Amide

-

Reaction: Amidation of the free carboxylic acid of this compound.

-

Reagents:

-

This compound (1.0 eq)

-

Thionyl chloride (1.2 eq) or a carbodiimide (B86325) coupling agent (e.g., EDC, DCC)

-

Ammonia (B1221849) solution (excess)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

-

Procedure:

-

Suspend this compound in the chosen anhydrous solvent.

-

If using thionyl chloride, add it dropwise at 0 °C and then stir at room temperature for 2-4 hours to form the acid chloride.

-

Slowly add the reaction mixture to a cooled, concentrated ammonia solution.

-

Stir for 1-2 hours, allowing the reaction to warm to room temperature.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Expected Yield: 85-95%

Step 2: Hofmann Rearrangement and Cyclization

-

Reaction: Conversion of the amide to an amine via Hofmann rearrangement, followed by in-situ cyclization to form the oxazolidinone ring.

-

Reagents:

-

Product from Step 1 (1.0 eq)

-

Sodium hypobromite (B1234621) (NaOBr) or a similar Hofmann reagent (e.g., Bromine and Sodium Hydroxide)

-

Methanol

-

-

Procedure:

-

Dissolve the amide in methanol.

-

Slowly add a freshly prepared solution of sodium hypobromite at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate).

-

Acidify the mixture and extract the product with an organic solvent.

-

Purify by column chromatography or recrystallization.

-

-

Expected Yield: 60-75%

The following diagram illustrates the overall synthetic workflow from the starting material to the key intermediate and its subsequent use in drug synthesis.

Caption: Synthetic utility of this compound.

Application in Drug Synthesis

Linezolid

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.

This protocol outlines the final steps in the synthesis of Linezolid starting from an intermediate derived from methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate.

Step 1: Synthesis of (5R)-5-(hydroxymethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

-